molecular formula C24H34O2Si B13886999 5-(((Tert-butyldiphenylsilyl)oxy)methyl)-2-methylcyclohexanol

5-(((Tert-butyldiphenylsilyl)oxy)methyl)-2-methylcyclohexanol

Cat. No.: B13886999
M. Wt: 382.6 g/mol
InChI Key: ZIBWIOZFRLNERO-UHFFFAOYSA-N
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Description

5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol is a compound that features a tert-butyl(diphenyl)silyl protecting group attached to a cyclohexanol derivative. This compound is primarily used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol typically involves the protection of the hydroxyl group on 2-methylcyclohexanol. The tert-butyl(diphenyl)silyl group can be introduced using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Tetrabutylammonium fluoride (TBAF) in THF for deprotection.

Major Products

    Oxidation: 5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexanone.

    Reduction: Various alcohol derivatives depending on the reducing agent used.

    Substitution: Deprotected alcohol or other substituted derivatives.

Scientific Research Applications

5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol is used in various scientific research applications:

    Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.

    Medicine: In the development of pharmaceuticals where the stability of the protecting group is crucial during multi-step syntheses.

    Industry: Used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which 5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, making the protected hydroxyl group less reactive under acidic and nucleophilic conditions . This stability allows for selective reactions to occur on other parts of the molecule without affecting the protected hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl (TBDMS) ethers
  • Triisopropylsilyl (TIPS) ethers
  • Trimethylsilyl (TMS) ethers

Uniqueness

5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol is unique due to the increased steric bulk provided by the diphenyl groups, which offers greater stability against acidic hydrolysis compared to other silyl ethers . This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required.

Properties

Molecular Formula

C24H34O2Si

Molecular Weight

382.6 g/mol

IUPAC Name

5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol

InChI

InChI=1S/C24H34O2Si/c1-19-15-16-20(17-23(19)25)18-26-27(24(2,3)4,21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-14,19-20,23,25H,15-18H2,1-4H3

InChI Key

ZIBWIOZFRLNERO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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